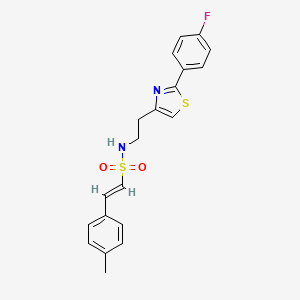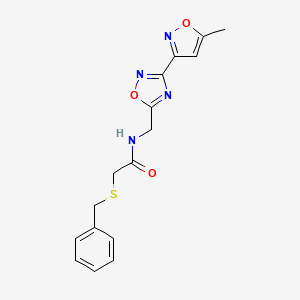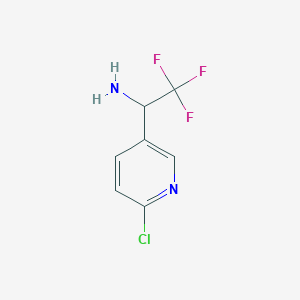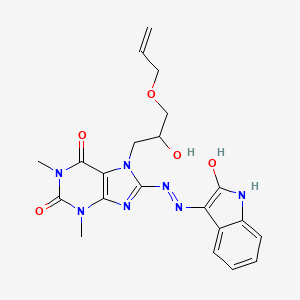![molecular formula C9H11BrF2N2O2 B2744885 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946814-13-6](/img/structure/B2744885.png)
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid is a complex organic compound with a unique structure that features bromine, difluoromethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of the Pyrazole Ring: The synthesis typically starts with the construction of the pyrazole ring. This might involve a reaction between an α,β-unsaturated carbonyl compound and hydrazine derivatives under acidic or basic conditions.
Bromination and Introduction of the Difluoromethyl Group: Selective bromination using brominating agents like N-bromosuccinimide introduces the bromine atom to the pyrazole ring. The difluoromethyl group can be introduced via reactions involving difluoromethylation reagents.
Alkylation to Form the Methyl Groups: Methylation of the intermediate compounds is achieved using alkylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In industrial settings, large-scale production often relies on more efficient and economical routes. Catalysts and optimized conditions to ensure high yield and purity are typically used. Continuous flow reactors and automated systems can improve scalability and reproducibility of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, primarily at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction processes, such as hydrogenation, can reduce specific functional groups within the molecule under appropriate conditions.
Substitution: The bromine atom makes it susceptible to nucleophilic substitution reactions, often facilitated by polar aprotic solvents and bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with catalysts like palladium on carbon, lithium aluminum hydride.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides.
Major Products:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Reduced forms like alkanes or alcohols.
Substitution Products: Derivatives with nucleophile replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used in the development of new organic syntheses, serving as intermediates or starting materials for more complex molecules.
Medicine: Could be explored for pharmaceutical applications, such as the development of new drug molecules or therapeutic agents, though this would require thorough toxicological and pharmacological evaluations.
Industry: Used in the production of specialty chemicals, materials science, and potentially in the development of new catalysts or polymers.
Mecanismo De Acción
The mechanism of action for this compound largely depends on its application. For example, in biological systems, it might bind to specific enzymes or receptors, affecting their activity. The presence of the difluoromethyl group could enhance its binding affinity or metabolic stability, while the bromine atom might influence its electronic properties, affecting how it interacts with molecular targets.
Comparación Con Compuestos Similares
Compared to other pyrazole derivatives, 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid stands out due to its specific functional groups. Similar compounds might include:
3-Methyl-1-phenyl-5-pyrazolone: Lacks the bromine and difluoromethyl groups.
1-Phenyl-3-(trifluoromethyl)pyrazole: Contains a trifluoromethyl group instead of difluoromethyl and lacks bromine.
4-Bromo-1H-pyrazole: Contains bromine but lacks the difluoromethyl and specific alkyl groups.
The unique combination of bromine, difluoromethyl, and methyl groups in this compound provides distinct chemical properties and reactivity patterns, setting it apart from other compounds in its class.
Propiedades
IUPAC Name |
3-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-4(9(15)16)3-14-7(8(11)12)6(10)5(2)13-14/h4,8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAANFUXUYAGTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2744808.png)
![2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B2744809.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2744810.png)

![3,4-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2744813.png)
![1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2744817.png)



![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea](/img/structure/B2744823.png)

